
N-(4-fluorophenyl)-4-(2-oxolanylmethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-(2-oxolanylmethylsulfamoyl)benzamide is a member of benzamides.
科学的研究の応用
Crystallography and Material Science
- N-(4-fluorophenyl)-4-(2-oxolanylmethylsulfamoyl)benzamide, a prochiral molecule, demonstrates dimorphic behavior in noncentric space groups, contributing to studies in morphology, crystal structure analysis, and second harmonic generation. This reveals its potential in the field of crystallography and material science (Chopra & Row, 2005).
Pharmacology and Drug Design
- The compound has been studied for its inhibitory effects on carbonic anhydrase isoenzymes, showing nanomolar half maximal inhibitory concentrations. This suggests its potential application in pharmacology and drug design (Supuran et al., 2013).
Neurology and Imaging
- In neurology, a related fluorophenyl benzamide compound was used with PET imaging to quantify serotonin 1A receptor densities in Alzheimer's disease patients, indicating its application in brain imaging and neurological research (Kepe et al., 2006).
Synthetic Chemistry
- The compound's derivatives have been synthesized and characterized, showing potential applications in synthetic chemistry, particularly in the creation of novel heterocyclic derivatives (Pancrazzi et al., 2017).
Antimicrobial Research
- Thiourea derivatives of related compounds have shown significant antimicrobial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential in antimicrobial research (Limban et al., 2011).
特性
分子式 |
C18H19FN2O4S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-4-(oxolan-2-ylmethylsulfamoyl)benzamide |
InChI |
InChI=1S/C18H19FN2O4S/c19-14-5-7-15(8-6-14)21-18(22)13-3-9-17(10-4-13)26(23,24)20-12-16-2-1-11-25-16/h3-10,16,20H,1-2,11-12H2,(H,21,22) |
InChIキー |
NXRCPBCWHVVKGP-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


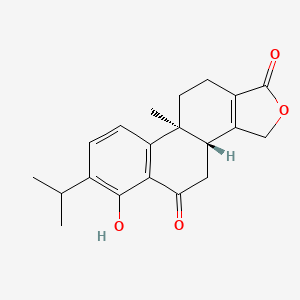
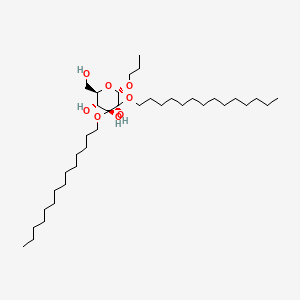

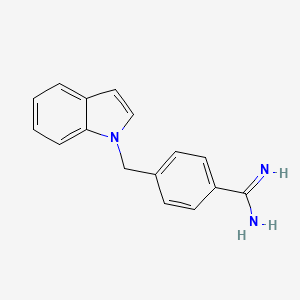
![1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone](/img/structure/B1208985.png)
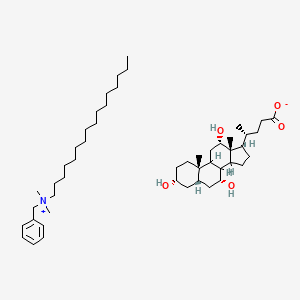
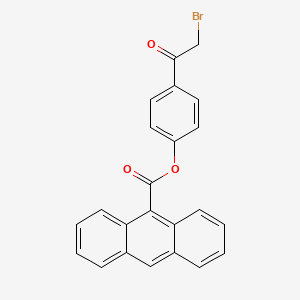
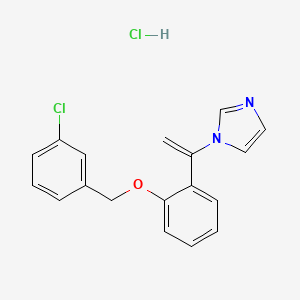
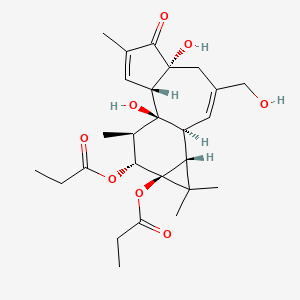
![N-[2-(3-phenoxyphenoxy)ethyl]-N-prop-2-enyl-2-propen-1-amine](/img/structure/B1208995.png)
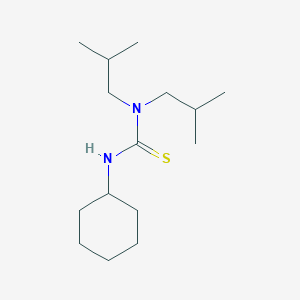
![5-[(4-Fluorophenyl)methylamino]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1209000.png)
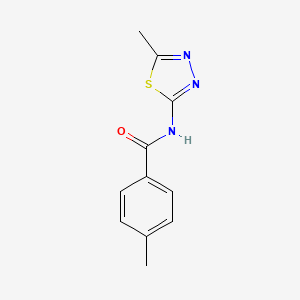
![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1209004.png)
